Benzyl propargyl ether

Description

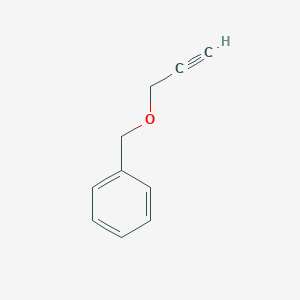

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQVEXAFKDWGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426059 | |

| Record name | Benzyl propargyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4039-82-1 | |

| Record name | Benzyl propargyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl propargyl ether synthesis from benzyl alcohol and propargyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) propargyl ether from benzyl alcohol and propargyl bromide. This transformation is a key example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. This guide details various synthetic protocols, including traditional methods and phase-transfer catalysis, and presents quantitative data in a structured format for easy comparison.

Introduction

Benzyl propargyl ether is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. The benzyl group serves as a common protecting group for alcohols, while the propargyl group, with its terminal alkyne, is a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and various cyclization reactions. The synthesis of this ether is primarily achieved through the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.[1][2][3] In this case, benzyl alcohol is deprotonated by a base to form the benzyl alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.[2][3][4]

Reaction Mechanism and Key Considerations

The synthesis of this compound proceeds via a two-step mechanism initiated by the deprotonation of benzyl alcohol to form the more nucleophilic benzyl alkoxide. This is followed by a bimolecular nucleophilic substitution (SN2) reaction where the alkoxide attacks the carbon atom bearing the bromine in propargyl bromide.[2][3]

Step 1: Deprotonation The hydroxyl proton of benzyl alcohol is acidic and can be removed by a suitable base to form the sodium or potassium salt of the alcohol (benzyl alkoxide). Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium metal (Na).[5][6][7]

Step 2: Nucleophilic Substitution (SN2) The resulting benzyl alkoxide is a potent nucleophile that attacks the primary carbon of propargyl bromide, displacing the bromide ion and forming the C-O bond of the ether.[2][3] For a successful SN2 reaction, primary alkyl halides like propargyl bromide are ideal as they are less sterically hindered and less prone to competing elimination reactions.[3][4]

Experimental Protocols and Quantitative Data

Several methods have been reported for the synthesis of this compound, each with its own set of advantages regarding yield, reaction conditions, and scalability. The choice of base and solvent system is critical for optimizing the reaction.

Method 1: Potassium Hydroxide in Dimethyl Sulfoxide (B87167) (KOH/DMSO)

This method is a robust and high-yielding procedure that utilizes a strong base in a polar apathetic solvent.[5]

Experimental Protocol:

-

To a 250 mL two-necked round-bottom flask, add crushed potassium hydroxide (4.2 g, 64.3 mmol).

-

Add dimethyl sulfoxide (DMSO) (30 mL) to the flask.

-

Add benzyl alcohol (57.9 mmol) to the stirred suspension of KOH in DMSO.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the benzyl alkoxide.

-

Slowly add propargyl bromide (6.9 g, 57.9 mmol) to the reaction mixture.

-

Continue stirring for 3 hours at room temperature.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (B1210297).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether:ethyl acetate solvent system to afford pure this compound.[5]

Method 2: Sodium Hydride in Tetrahydrofuran (B95107) or Dimethylformamide (NaH/THF or DMF)

This is a classic and widely used method for Williamson ether synthesis, employing a strong, non-nucleophilic base.[6][7]

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add benzyl alcohol (1.0 equivalent) to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 - 2.0 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

-

Purify the residue by column chromatography if necessary.[6]

Method 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a greener and often more efficient alternative, particularly for industrial applications.[8][9][10] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[8]

General Experimental Protocol:

-

Combine benzyl alcohol, an aqueous solution of a strong base (e.g., 50% NaOH), and an organic solvent (e.g., toluene (B28343) or dichloromethane).

-

Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB, or 18-crown-6).

-

Add propargyl bromide to the biphasic mixture.

-

Stir the reaction vigorously at room temperature or with gentle heating until the reaction is complete.

-

Separate the organic layer, wash with water, dry, and concentrate to obtain the product.

-

Purify by distillation or column chromatography.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

| Method | Base | Solvent | Temperature | Time | Yield | Reference |

| 1 | KOH | DMSO | Room Temp. | 3 h | High | [5] |

| 2 | NaH | THF or DMF | 0 °C to Room Temp. | Variable | Good to Excellent | [6] |

| 3 | NaOH (aq) | Toluene/Water | Room Temp. to 50 °C | Variable | Good to Excellent | [8][10] |

| Reactant | Molar Equivalent (Method 1) | Molar Equivalent (Method 2) |

| Benzyl Alcohol | 1.0 | 1.0 |

| Propargyl Bromide | 1.0 | 1.2 - 2.0 |

| Base | 1.1 | 1.5 |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Caption: Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound from benzyl alcohol and propargyl bromide is a well-established and efficient transformation based on the Williamson ether synthesis. The choice of reaction conditions, particularly the base and solvent system, can be tailored to achieve high yields and purity. The KOH/DMSO system offers a simple and effective laboratory-scale preparation, while phase-transfer catalysis presents a scalable and environmentally conscious alternative. This guide provides the necessary technical details for researchers and professionals to successfully implement this important synthetic procedure.

References

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. reddit.com [reddit.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. crdeepjournal.org [crdeepjournal.org]

- 9. biomedres.us [biomedres.us]

- 10. phasetransfer.com [phasetransfer.com]

An In-depth Technical Guide to the Mechanism of Benzyl Propargyl Ether Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) propargyl ether and its derivatives are valuable intermediates in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and functional materials. The propargyl group serves as a versatile handle for further transformations such as click chemistry, transition-metal-catalyzed coupling reactions, and rearrangements. A thorough understanding of the mechanisms governing the formation of benzyl propargyl ether is therefore crucial for the efficient and selective synthesis of these important building blocks. This guide provides a detailed examination of the predominant synthetic routes, reaction mechanisms, experimental protocols, and potential side reactions.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most prevalent and classical method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, two primary pathways are viable:

-

Pathway A: Reaction of benzyl alkoxide with a propargyl halide.

-

Pathway B: Reaction of a propargyl alkoxide with a benzyl halide.

The general reaction is typically carried out by deprotonating the corresponding alcohol with a suitable base to form the nucleophilic alkoxide, which then attacks the electrophilic halide in an S(_N)2 fashion.[1]

Reaction Mechanism: S(_N)2 vs. S(_N)1 Pathways

The Williamson ether synthesis generally proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2][3] This involves a concerted, single-step process where the alkoxide nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[1] For the synthesis of this compound, both benzyl and propargyl halides are primary halides, which strongly favors the S(_N)2 pathway due to minimal steric hindrance.[4]

However, due to the resonance stabilization of the resulting carbocation, benzyl halides can also undergo S(_N)1 (unimolecular nucleophilic substitution) reactions.[5][6] An S(_N)1 mechanism involves a two-step process: the slow, rate-determining departure of the leaving group to form a planar carbocation, followed by a rapid attack of the nucleophile.[7] While less common for primary halides, the stability of the benzyl carbocation makes the S(_N)1 pathway a possibility, especially under conditions that favor its formation, such as in polar protic solvents.[6]

Experimental Protocols

Protocol 1: Classical Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from benzyl alcohol and propargyl bromide.

Reactants:

-

Benzyl alcohol

-

Propargyl bromide

-

Base (e.g., Potassium hydroxide (B78521) (KOH), Sodium hydride (NaH))

-

Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), Dimethylformamide (DMF))

Procedure:

-

To a solution of benzyl alcohol in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the benzyl alkoxide.

-

Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

A specific example reports the use of crushed KOH in DMSO with benzyl alcohol, followed by the addition of propargyl bromide, stirring for 3 hours at room temperature.[8] Another general procedure suggests dissolving the alcohol in THF or DMF, cooling to 0°C, adding NaH, followed by propargyl bromide, and letting it stir at room temperature.[9]

Protocol 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful modification of the Williamson ether synthesis that enhances reaction rates and allows for the use of a biphasic solvent system, often with milder reaction conditions.[10] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[10]

Reactants:

-

Benzyl alcohol or Propargyl alcohol

-

Benzyl halide or Propargyl halide

-

Aqueous solution of a strong base (e.g., NaOH, KOH)

-

Organic solvent (e.g., Dichloromethane, Toluene)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride)

Procedure:

-

Combine the alcohol, organic solvent, and aqueous base in a reaction vessel.

-

Add a catalytic amount of the phase-transfer catalyst.

-

Stir the biphasic mixture vigorously and add the halide.

-

Heat the reaction mixture if necessary and monitor its progress by TLC.

-

After completion, separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

The use of polyethylene (B3416737) glycol (PEG) as a phase-transfer catalyst has been shown to significantly increase the production rate of benzyl alkyl ethers.[11]

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields under various conditions.

| Starting Materials | Base | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |

| Benzyl alcohol, Propargyl bromide | KOH | DMSO | None | RT | 3 | High | [8] |

| Benzyl alcohol, Propargyl bromide | NaH | THF or DMF | None | RT | - | Good | [9] |

| Benzyl alcohol, Propargyl bromide | Solid KOH pellets | None | None | - | 4.5 | 96 | [12] |

| 3,5-Dihydroxybenzyl alcohol, 3-(trimethylsilyl)propargyl bromide | K(_2)CO(_3) | Acetone | 18-crown-6 | 80 °C | 48 | 57.3 | [13] |

| Benzyl chloride, n-Butanol | KOH | Dodecane | PEG | - | - | >90 | [11] |

Potential Side Reactions

The primary competing reaction in the Williamson ether synthesis is E2 (bimolecular elimination) .[14] This is particularly problematic when using secondary or tertiary alkyl halides, as the alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene.[15] For the synthesis of this compound, since primary halides are typically used, this side reaction is less of a concern but can be favored by high temperatures.[14]

Another potential side reaction when using aryloxides is C-alkylation , where the alkylation occurs on the aromatic ring instead of the oxygen atom.[2] This is due to the ambident nature of the phenoxide nucleophile.

Conclusion

The formation of this compound is most reliably achieved through the Williamson ether synthesis, predominantly following an S(_N)2 mechanism. The choice of base, solvent, and temperature significantly impacts the reaction efficiency and yield. For challenging substrates or to improve reaction kinetics, phase-transfer catalysis offers a robust alternative. A careful consideration of the reaction conditions is essential to minimize potential side reactions, primarily E2 elimination. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this compound in a research and development setting.

References

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scispace.com [scispace.com]

- 9. reddit.com [reddit.com]

- 10. crdeepjournal.org [crdeepjournal.org]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. 2.3. Synthesis of 3,5-bis(propargyloxy)benzyl Alcohol [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of Benzyl Propargyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of benzyl (B1604629) propargyl ether. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and quality control of this important synthetic intermediate. Detailed experimental protocols are provided to aid in the replication of these characterization methods.

Introduction

Benzyl propargyl ether (IUPAC name: ((prop-2-yn-1-yloxy)methyl)benzene) is a valuable building block in organic synthesis, utilized in the construction of a variety of more complex molecules, including those with pharmaceutical applications. Its structure, featuring a benzyl group, an ether linkage, and a terminal alkyne, provides multiple reactive sites for chemical modification. Accurate and thorough spectroscopic characterization is paramount to confirm its identity and purity. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-derived spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.60 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~4.20 | Doublet | 2H | Propargylic protons (-O-CH₂-C≡) |

| ~2.45 | Triplet | 1H | Acetylenic proton (≡C-H) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | Aromatic quaternary carbon (C-CH₂) |

| ~128.5 | Aromatic CH (ortho/meta) |

| ~128.0 | Aromatic CH (para) |

| ~127.8 | Aromatic CH (ortho/meta) |

| ~79.5 | Acetylenic quaternary carbon (-C≡CH) |

| ~75.0 | Acetylenic CH (≡C-H) |

| ~71.5 | Benzylic carbon (-CH₂-Ph) |

| ~58.0 | Propargylic carbon (-O-CH₂-C≡) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2920, 2850 | Medium | C-H stretch (aliphatic) |

| ~2110 | Weak | C≡C stretch (alkyne) |

| ~1495, 1450 | Medium | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O-C stretch (ether) |

| ~740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 146 | Moderate | [M]⁺ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 65 | Moderate | [C₅H₅]⁺ |

| 55 | Moderate | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 39 | Moderate | [C₃H₃]⁺ (Propargyl cation) |

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals. The aromatic protons of the benzyl group should appear as a multiplet in the downfield region (~7.3 ppm). The two methylene (B1212753) groups, being in different chemical environments, will have distinct signals. The benzylic protons (-CH₂-Ph) are deshielded by the adjacent phenyl ring and the ether oxygen, appearing as a singlet around 4.6 ppm. The propargylic protons (-O-CH₂-C≡) will be a doublet around 4.2 ppm, coupled to the terminal acetylenic proton. The acetylenic proton itself will appear as a triplet around 2.45 ppm due to long-range coupling with the propargylic methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The eight carbon signals are expected in distinct regions. The aromatic carbons will resonate between ~127-138 ppm, with the quaternary carbon being the most downfield. The two carbons of the alkyne group will appear around 75 and 80 ppm. The benzylic and propargylic carbons, being attached to the electronegative oxygen atom, will be in the range of ~58-72 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups. A strong, sharp absorption around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch. A weak but sharp band around 2110 cm⁻¹ corresponds to the C≡C triple bond stretch. The presence of the ether linkage is confirmed by a strong C-O-C stretching vibration around 1100 cm⁻¹. Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The monosubstituted benzene (B151609) ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 690-770 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at an m/z of 146, corresponding to its molecular weight. The most prominent peak (base peak) is anticipated to be at m/z 91, which corresponds to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the C-O bond and rearrangement. Other significant fragments would include the phenyl cation ([C₆H₅]⁺) at m/z 77 and fragments arising from the propargyl portion of the molecule.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as the internal standard.

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or corresponding frequency for the spectrometer used) NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 512-1024 (or more, depending on concentration).

-

Relaxation Delay: 2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Accessory: None (neat liquid between salt plates) or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty spectrometer should be acquired prior to running the sample.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 35-500.

-

Inlet System: GC inlet.

-

GC Column: A standard non-polar column (e.g., DB-5ms).

-

Temperature Program: A suitable temperature ramp to ensure elution of the compound, for example, starting at 50°C and ramping to 250°C at 10°C/min.

Logical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of Benzyl Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for benzyl (B1604629) propargyl ether. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes detailed tables of NMR data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure with corresponding NMR assignments.

Introduction to Benzyl Propargyl Ether

This compound is a valuable organic compound utilized as a building block in the synthesis of a variety of more complex molecules, including substituted carbocyclic aromatic compounds and various pharmaceutical agents. Its structure incorporates a benzyl group, an ether linkage, and a terminal alkyne (propargyl group), each contributing distinct signals in NMR spectroscopy. Accurate interpretation of its ¹H and ¹³C NMR spectra is fundamental for confirming its identity and purity.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the propargylic methylene protons, and the terminal acetylenic proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the benzene (B151609) ring and the carbon-carbon triple bond.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl (C₆H₅) | ~ 7.35 | Multiplet | - | 5H |

| Benzylic (-CH₂-) | ~ 4.6 | Singlet | - | 2H |

| Propargylic (-CH₂-) | ~ 4.2 | Doublet | ~ 2.4 | 2H |

| Acetylenic (-C≡CH) | ~ 2.5 | Triplet | ~ 2.4 | 1H |

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Assignment | Chemical Shift (δ, ppm) |

| Quaternary Phenyl (C) | ~ 137 |

| Phenyl (CH) | ~ 128.5 (ortho), ~ 128.4 (para), ~ 127.8 (meta) |

| Acetylenic (-C ≡CH) | ~ 80 |

| Acetylenic (-C≡C H) | ~ 75 |

| Benzylic (-CH₂-) | ~ 72 |

| Propargylic (-CH₂-) | ~ 58 |

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

4.2. Instrument Setup and Data Acquisition

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C (typically 128 scans or more).

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

Visualization of NMR Assignments

The following diagram illustrates the structure of this compound with the predicted NMR assignments for each unique proton and carbon environment.

Solubility and stability of benzyl propargyl ether

An In-depth Technical Guide to the Solubility and Stability of Benzyl (B1604629) Propargyl Ether

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of synthetic intermediates is crucial for robust and reproducible experimental design. Benzyl propargyl ether, a key building block in the synthesis of various pharmaceutical compounds and carbocyclic aromatic structures, is no exception.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in a laboratory setting.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[6] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O | [2][6][7][8][9] |

| Molecular Weight | 146.19 g/mol | [2][7][8][9] |

| Boiling Point | 100-101 °C (at 18 mmHg) | [1][7][9] |

| Density | 1.011 g/mL | [1][9] |

| Refractive Index | 1.5180 to 1.5220 (at 20°C) | [6][9] |

| Appearance | Clear colorless to light yellow liquid | [6] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [1][2][5][7] |

| Water | Insoluble (predicted) | |

| Methanol | Soluble (predicted) | |

| Ethanol | Soluble (predicted) | |

| Dimethyl Sulfoxide (DMSO) | Soluble (predicted) | |

| Ethyl Acetate | Soluble (predicted) | [3] |

| Dichloromethane (DCM) | Soluble (predicted) |

Predicted solubilities are based on the general principle of "like dissolves like." Given the presence of a nonpolar benzyl group and a moderately polar ether linkage, solubility is expected in a range of common organic solvents.

Stability Characteristics

Understanding the stability of this compound is essential for its proper handling, storage, and application in chemical reactions. It is known to be sensitive to air and heat.[7] For long-term storage, temperatures of 2-8°C or -20°C are recommended.[1][2]

| Condition | Stability | Notes | Reference(s) |

| Temperature | Heat sensitive; stable at recommended storage temperatures (2-8°C or -20°C). | [1][2][7] | |

| Air | Air sensitive. | [7] | |

| Light | No specific data, but photoremovable protecting groups based on substituted benzyl ethers exist, suggesting potential sensitivity. | [10] | |

| Acids | The benzyl ether linkage can be cleaved by strong acids. | [10][11] | |

| Bases | The benzyl ether linkage is generally stable to a wide range of basic conditions. | [11] | |

| Oxidizing Agents | Incompatible with oxidizing agents. Benzyl ethers can be cleaved by certain oxidants like DDQ. | [5][10] | |

| Reducing Agents | The benzyl ether linkage is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C). | [10][11][12] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

Objective: To determine the aqueous solubility of this compound at a specific temperature.

Materials:

-

This compound

-

Deionized water

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a water-miscible solvent (e.g., acetonitrile).

-

Create a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them by HPLC.

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand for at least 24 hours to allow for phase separation.

-

Carefully withdraw an aliquot of the aqueous phase and centrifuge it to pellet any suspended microdroplets.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered aqueous solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine the concentration of this compound using the calibration curve.

-

Calculate the aqueous solubility in mg/mL or mol/L.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂

-

HPLC-grade water, acetonitrile (B52724), and methanol

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Temperature-controlled oven and photostability chamber

Procedure:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C and analyze by HPLC at various time points.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature and analyze by HPLC at various time points.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C and analyze by HPLC at various time points.

-

Photostability: Expose the stock solution to light in a photostability chamber and analyze by HPLC at various time points.

-

For each time point, quantify the remaining percentage of this compound and identify any major degradation products using the PDA detector to assess peak purity.

Visual Diagrams

Experimental Workflow for Stability Testing

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

References

- 1. This compound | 4039-82-1 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. scispace.com [scispace.com]

- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Propargyl Benzyl Ether | CymitQuimica [cymitquimica.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Purification of Benzyl Propargyl Ether by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification of benzyl (B1604629) propargyl ether using silica (B1680970) gel column chromatography. Benzyl propargyl ether is a valuable building block in organic synthesis, particularly in the construction of complex molecules and as a linker in bioconjugation. Its purity is paramount for the success of subsequent reactions. This document outlines the principles of the separation, detailed experimental protocols, and the necessary data for successful purification.

Principles of Separation

Column chromatography is a preparative technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1] For the purification of this compound, silica gel, a polar adsorbent, is the stationary phase of choice. The separation of this compound from common impurities generated during its synthesis, typically via Williamson ether synthesis, relies on differences in polarity.[2]

Key Components in the Crude Mixture:

-

This compound (Product): Moderately polar.

-

Benzyl Alcohol (Unreacted Starting Material): More polar than the product due to the hydroxyl group, which can engage in hydrogen bonding with the silica gel.[3]

-

Propargyl Alcohol (Unreacted Starting Material): A polar alcohol.

-

Dibenzyl Ether (Byproduct): Less polar than the product.

-

Propargyl Bromide (Unreacted Starting Material): Less polar than the product.

The order of elution from a silica gel column is typically from the least polar to the most polar compounds.[1] Therefore, during the purification of this compound, the less polar byproducts and unreacted starting materials will elute first, followed by the desired product, and finally the more polar unreacted alcohols.

Data Presentation: Eluent Systems and Retention Factors

The selection of an appropriate eluent system (mobile phase) is critical for achieving good separation. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.35 for the desired compound, allowing for good separation from impurities.[4] Common solvent systems for the purification of benzyl ethers include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether.[5][6]

| Compound | Expected Polarity | Expected Rf Value (Hexane/Ethyl Acetate) | Elution Order |

| Dibenzyl Ether | Low | High | 1 |

| Propargyl Bromide | Low | High | 2 |

| This compound | Moderate | Moderate (Target Rf ≈ 0.2-0.35) | 3 |

| Benzyl Alcohol | High | Low | 4 |

| Propargyl Alcohol | High | Very Low | 5 |

Note: The exact Rf values will vary depending on the specific ratio of hexane to ethyl acetate and the type of TLC plate used.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by flash column chromatography on a laboratory scale.

Preliminary Analysis by Thin Layer Chromatography (TLC)

Objective: To determine the optimal solvent system for column chromatography.

Materials:

-

Crude this compound mixture

-

TLC plates (silica gel 60 F254)

-

Developing chambers

-

Hexane

-

Ethyl acetate

-

Capillary tubes for spotting

-

UV lamp for visualization

Procedure:

-

Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

-

Pour a small amount of each eluent into separate TLC developing chambers and allow the atmosphere to saturate.

-

Dissolve a small sample of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).

-

Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plates.

-

Place the spotted TLC plates into the developing chambers and allow the solvent front to ascend to near the top of the plate.

-

Remove the plates, mark the solvent front, and allow them to dry.

-

Visualize the separated spots under a UV lamp.

-

Calculate the Rf value for each spot in each solvent system. The optimal system is the one that provides good separation between the product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.35.[4]

Column Chromatography Protocol

Objective: To purify crude this compound.

Materials:

-

Crude this compound (e.g., 1-5 g)

-

Silica gel (230-400 mesh)[7]

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Sand (acid-washed)

-

Cotton or glass wool

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Preparation:

-

Select a glass column of appropriate size (a general rule is to use 20-50 times the weight of the crude sample in silica gel).[1]

-

Securely clamp the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.[8]

-

Add a thin layer of sand (approx. 1 cm) on top of the plug.[8]

-

Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).

-

Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.

-

Add another thin layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.[8]

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

-

Carefully add the dissolved sample to the top of the column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.

-

Wash the flask that contained the sample with a small amount of eluent and add this to the column, again allowing it to adsorb. Repeat this step 2-3 times to ensure all the sample is transferred.

-

-

Elution:

-

Carefully add the eluent to the top of the column.

-

Begin collecting fractions in test tubes or flasks.

-

Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

-

If a gradient elution is required for better separation, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.[9][10] For example, start with 95:5 hexane:ethyl acetate, then move to 90:10, and then 85:15.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC to identify which fractions contain the pure product.

-

Spot every few fractions on a TLC plate, alongside a spot of the crude mixture and a reference spot of pure this compound (if available).

-

Develop the TLC plate in the solvent system used for the column.

-

Combine the fractions that show a single spot corresponding to the pure this compound.

-

-

Product Isolation:

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Determine the final weight and calculate the percentage yield of the purification step.

-

Confirm the purity and identity of the product using analytical techniques such as NMR spectroscopy.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

Caption: Workflow for the purification of this compound.

This comprehensive guide provides the necessary theoretical background and practical steps for the successful purification of this compound by column chromatography. Adherence to these protocols will enable researchers to obtain high-purity material essential for their scientific endeavors.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. notebro.com [notebro.com]

- 4. epfl.ch [epfl.ch]

- 5. scispace.com [scispace.com]

- 6. Chromatography [chem.rochester.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. biotage.com [biotage.com]

- 10. biotage.com [biotage.com]

Synthesis of Benzyl Propargyl Ether via Phase Transfer Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of benzyl (B1604629) propargyl ether, a valuable building block in organic synthesis and medicinal chemistry, through the efficient and versatile method of phase transfer catalysis (PTC). This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data from analogous reactions, and a mechanistic exploration visualized through signaling pathway diagrams.

Introduction to Phase Transfer Catalysis in Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. However, traditional methods often require stringent anhydrous conditions and the use of strong, hazardous bases like sodium hydride. Phase transfer catalysis emerges as a powerful alternative, circumventing these challenges by facilitating the reaction between reactants in immiscible phases (typically aqueous and organic).[1][2] A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt, transports the nucleophile (alkoxide) from the aqueous phase to the organic phase, where it can react with the electrophile (alkyl halide).[1] This technique offers numerous advantages, including milder reaction conditions, the use of inexpensive and safer bases like sodium hydroxide (B78521), reduced reaction times, and often improved yields and selectivity.[1][3]

Reaction Principle and Mechanism

The synthesis of benzyl propargyl ether via phase transfer catalysis typically involves the reaction of a benzyl halide (e.g., benzyl bromide) with propargyl alcohol in a two-phase system. The reaction can also be adapted for benzyl alcohol and a propargyl halide. The general principle involves the in-situ formation of the propargyl alkoxide in the aqueous phase using a base like sodium hydroxide. The phase transfer catalyst then shuttles the alkoxide anion into the organic phase to react with the benzyl halide.

The catalytic cycle can be visualized as follows:

Experimental Protocols

Protocol 1: Using Benzyl Bromide and Propargyl Alcohol

This protocol is based on the well-established phase-transfer-catalyzed Williamson ether synthesis.

Materials:

-

Benzyl bromide

-

Propargyl alcohol

-

Sodium hydroxide (NaOH) pellets or 50% w/w aqueous solution

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Toluene (B28343) or Dichloromethane (DCM)

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297) for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl bromide (1.0 eq), propargyl alcohol (1.2 eq), and toluene (5 mL per mmol of benzyl bromide).

-

Catalyst and Base Addition: Add tetrabutylammonium bromide (TBAB, 0.1 eq). In a separate beaker, prepare a 50% (w/w) solution of sodium hydroxide in water. Slowly add the NaOH solution (3.0 eq) to the reaction mixture with vigorous stirring.

-

Reaction Execution: Heat the mixture to 60-70 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure this compound.

Protocol 2: Alternative Conditions with Powdered KOH and Crown Ether

This protocol is adapted from recommendations for reactions with sensitive propargyl halides, which can be prone to decomposition in the presence of strong aqueous bases.[4]

Materials:

-

Benzyl alcohol

-

Propargyl bromide (as a solution in toluene)

-

Potassium hydroxide (KOH), powdered

-

Anhydrous toluene or benzene

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add powdered potassium hydroxide (5-10 eq) and 18-crown-6 (0.1 eq) in anhydrous toluene.

-

Alcohol Addition: Add benzyl alcohol (1.0 eq) to the suspension.

-

Alkylating Agent Addition: Slowly add a solution of propargyl bromide in toluene (1.5 eq) to the vigorously stirred mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours at room temperature.

-

Work-up: Upon completion, filter the reaction mixture to remove the solid KOH.

-

Washing: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography as described in Protocol 1.

Quantitative Data and Comparison

Direct quantitative data for the PTC synthesis of this compound is scarce in the literature. However, data from closely related Williamson ether syntheses and propargylations under phase transfer conditions can provide valuable insights for reaction optimization.

Table 1: Reaction Parameters for Analogous Williamson Ether Syntheses using PTC

| Ether Product | Alkylating Agent | Alcohol/Phenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzyl octyl ether | Octyl bromide | Benzyl alcohol | TBAB | 50% NaOH | - | 70 | 6 | 92 | [5] (adapted) |

| 4-Ethylanisole | Methyl iodide | 4-Ethylphenol | TBAB | 25% NaOH | - | Reflux | 1 | - | [5] |

| Substituted Hydantoin | Propargyl bromide | Hydantoin | TBAB | 50% NaOH | DCM | rt | 48 | 92 | [6] |

| Benzyl n-butyl ether | Benzyl chloride | n-Butanol | Aliquat 336 | 50% NaOH | Toluene | 60 | 3 | 90 | [7] (adapted) |

Logical Workflow for Synthesis and Purification

The overall process for the synthesis and purification of this compound can be summarized in the following workflow diagram.

Conclusion

Phase transfer catalysis offers a highly effective and practical approach for the synthesis of this compound. The methodology provides significant advantages over traditional techniques, including milder conditions, enhanced safety, and potentially higher yields. While a specific protocol for this exact transformation is not widely published, the detailed procedures and comparative data presented in this guide, derived from closely related and well-established reactions, offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully prepare this versatile chemical intermediate. Careful optimization of reaction parameters, guided by the principles outlined herein, will be key to achieving high efficiency and purity.

References

- 1. iajpr.com [iajpr.com]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. phasetransfer.com [phasetransfer.com]

- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Alternative Synthetic Routes to Benzyl Propargyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of alternative synthetic routes for the preparation of benzyl (B1604629) propargyl ether, a valuable building block in organic synthesis and medicinal chemistry. The document details various methodologies, from the classical Williamson ether synthesis to modern green chemistry approaches, offering a comparative analysis to aid in reaction optimization and process development.

Introduction

Benzyl propargyl ether is a key intermediate used in the synthesis of a wide range of organic molecules, including pharmaceuticals and functional materials. Its propargyl group allows for further elaboration through reactions such as click chemistry, while the benzyl group can serve as a protecting group for alcohols. The selection of an appropriate synthetic route is crucial and depends on factors such as desired yield, reaction time, scalability, cost, and environmental impact. This guide explores five key synthetic strategies, providing detailed experimental protocols and a comparative analysis of their performance.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

Table 1: Comparison of Synthetic Routes to this compound

| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Acid-Catalyzed Etherification | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

| Starting Materials | Benzyl halide/alcohol, Propargyl alcohol/halide, Strong Base | Benzyl halide, Propargyl alcohol, Base, PTC | Benzyl alcohol, Propargyl alcohol, Acid catalyst | Benzyl halide, Propargyl alcohol, Base (± PTC) | Benzyl halide, Propargyl alcohol, Base |

| Typical Base/Catalyst | NaH, KOH, NaOMe | NaOH/KOH, TBAB, Aliquat 336 | H₂SO₄, p-TSA, CaCl₂/HCl | K₂CO₃/KOH, (optional TBAB) | KOH |

| Typical Solvent | DMSO, DMF, THF | Toluene, Dichloromethane | Toluene (with water removal) | Solvent-free or high-boiling solvent | Ethanol (B145695)/Water |

| Reaction Temperature | Room Temp. to Reflux | Room Temp. to 80 °C | Reflux (with Dean-Stark) | 80 - 150 °C | Room Temp. to 50 °C |

| Typical Reaction Time | 3 - 24 hours | 1 - 8 hours | 12 - 24 hours | 5 - 30 minutes | 1 - 4 hours |

| Reported Yield | 70 - 95% | 85 - 98% | 40 - 60% | 80 - 95% | 80 - 92% |

| Green Chemistry Metric (Atom Economy) | ~75% (depends on base and leaving group) | ~75% (depends on base and leaving group) | ~90% | ~75% (depends on base and leaving group) | ~75% (depends on base and leaving group) |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Williamson Ether Synthesis

This classical method involves the S(_N)2 reaction between an alkoxide and an alkyl halide. For the synthesis of this compound, two main pathways are viable: reacting sodium benzoxide with a propargyl halide or sodium propargoxide with a benzyl halide. Due to the high reactivity of primary halides in S(_N)2 reactions, both routes are effective.

Protocol:

-

To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO) (5 mL/mmol of alcohol), add potassium hydroxide (B78521) (KOH) (1.2 eq) portion-wise at room temperature.

-

Stir the mixture at room temperature for 30 minutes to form the potassium benzoxide.

-

Slowly add propargyl bromide (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in different phases, typically an aqueous and an organic phase. This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to the traditional Williamson ether synthesis.

Protocol:

-

In a round-bottom flask, combine benzyl chloride (1.0 eq), propargyl alcohol (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.05 eq) in toluene.

-

Add a 50% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) to the mixture.

-

Stir the biphasic mixture vigorously at 60 °C for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography to yield this compound.

Acid-Catalyzed Etherification

This method involves the direct reaction of two alcohols in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the ether product.

Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzyl alcohol (1.0 eq) and propargyl alcohol (1.5 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing for 18 hours or until no more water is collected.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of etherification reactions, often leading to higher yields in a fraction of the time required for conventional heating.

Protocol:

-

In a microwave-safe vessel, mix benzyl alcohol (1.0 eq), propargyl bromide (1.2 eq), powdered potassium hydroxide (1.5 eq), and a catalytic amount of TBAB (0.02 eq).

-

Irradiate the mixture in a microwave reactor at 120 °C for 10 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the vessel, add water to the residue, and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the product by column chromatography.

Ultrasound-Assisted Synthesis

Sonication provides a form of mechanical energy that can promote reactions by creating localized high temperatures and pressures, leading to enhanced reaction rates and yields.

Protocol:

-

In a flask, combine benzyl alcohol (1.0 eq), propargyl bromide (1.2 eq), and powdered potassium hydroxide (1.5 eq) in a 1:1 mixture of ethanol and water.

-

Immerse the flask in an ultrasonic cleaning bath.

-

Sonicate the mixture at 40 kHz at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, add water to the mixture and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Williamson ether synthesis remains a reliable and well-understood method. However, for improved yields, shorter reaction times, and more environmentally friendly conditions, phase-transfer catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis present compelling alternatives. The acid-catalyzed route, while atom-economical, is often lower-yielding. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or process chemist, including scale, available equipment, and desired purity. This guide provides the necessary information to make an informed decision for the efficient synthesis of this versatile chemical intermediate.

CAS number and molecular weight of benzyl propargyl ether

An In-depth Technical Guide to Benzyl (B1604629) Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl propargyl ether, a versatile chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and significant applications in organic synthesis and medicinal chemistry.

Core Properties of this compound

This compound, also known as 3-(benzyloxy)-1-propyne, is a colorless to yellow liquid. Its chemical structure features a benzyl group attached to a propargyl group via an ether linkage, making it a valuable building block in various chemical transformations.

| Property | Value | References |

| CAS Number | 4039-82-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀O | [1][2][3] |

| Molecular Weight | 146.19 g/mol | [1][2][3][4] |

| Synonyms | (((Propargyl)oxy)methyl)benzene, 1-Benzyloxy-2-propyne, Benzyl 2-propynyl ether | [2][5] |

| Appearance | Yellow Oil | [2] |

| Solubility | Soluble in chloroform | [1][2] |

| Storage Temperature | -20°C | [2][3] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and its subsequent chemical transformations.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from benzyl alcohol and propargyl bromide.[1]

Materials:

-

Benzyl alcohol

-

Propargyl bromide

-

Potassium hydroxide (B78521) (KOH)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate (B1210297)

-

Brine

-

Sodium sulfate

-

Water

Procedure:

-

Crush 4.2 g (64.3 mmol) of KOH in a mortar and add it to a 250 ml 2-neck round bottom flask.

-

Add 30 ml of DMSO to the flask.

-

Add benzyl alcohol (57.9 mmol) to the crushed KOH mixture and stir for 30 minutes at room temperature.

-

Slowly add propargyl bromide (6.9 g, 57.9 mmol) to the reaction mixture.

-

After 3 hours, dilute the reaction mixture with water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography using a silica (B1680970) gel column and a petroleum ether:ethyl acetate solvent system to yield pure this compound.[1]

Protocol 2: Gold(I)-Catalyzed Rearrangement to Substituted Allenes

This protocol outlines the conversion of benzyl propargyl ethers into substituted allenes via a gold(I)-catalyzed 1,5-hydride shift/fragmentation sequence.[2]

General Information:

-

This transformation is efficient for primary, secondary, and tertiary benzyl ethers.

-

The reaction proceeds under mild conditions (room temperature or 60 °C).

-

Yields are generally moderate to high (57-98%) with short reaction times (0.5-3 hours).[2]

Conceptual Workflow:

References

- 1. scispace.com [scispace.com]

- 2. Gold(I)-Catalyzed Rearrangement of Propargyl Benzyl Ethers: A Practical Method for the Generation and in Situ Transformation of Substituted Allenes [organic-chemistry.org]

- 3. usbio.net [usbio.net]

- 4. H53481.06 [thermofisher.com]

- 5. Propargyl Benzyl Ether | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of Benzyl Propargyl Ether

For researchers, scientists, and professionals in drug development, the safe handling and storage of chemical reagents are paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide outlines the essential precautions for managing benzyl (B1604629) propargyl ether, a versatile reagent used in the synthesis of various pharmaceutical and carbocyclic aromatic compounds.

Hazard Identification and Classification

Benzyl propargyl ether (CAS No. 4039-82-1) is classified as a combustible liquid that can cause serious eye irritation and skin irritation.[1] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate care to avoid exposure and adverse effects.

Personal Protective Equipment (PPE)

To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Safety goggles or glasses that meet EN166 standards are required to protect against splashes.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1] In case of contact, immediately wash the affected area with soap and plenty of water, and remove all contaminated clothing.[1]

-

Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[1][2]

Safe Handling Procedures

Adherence to proper handling protocols is critical for safety.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Avoiding Contact and Inhalation: Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe vapors or mists.[1][2]

-

Fire and Explosion Prevention: Keep the chemical away from heat, sparks, and open flames.[1][5] Use spark-proof and explosion-proof equipment when handling.[1]

-

Hygiene Practices: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[5] An eyewash station and safety shower should be readily accessible.[1][4]

Storage and Stability

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

-

General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

-

Temperature: For long-term storage and to maintain maximum product recovery, a temperature of -20°C is recommended.[6]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1][2]

-

Stability: The compound is stable under normal, recommended storage conditions.[1][7] Hazardous polymerization does not occur.[1]

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is necessary.

-

Spill Cleanup: For spills, use an inert absorbent material such as sand or silica (B1680970) gel to soak up the chemical.[1] Collect the material in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[1] Get medical attention if irritation occurs.[1]

-

Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide artificial respiration and seek medical attention.[1]

-

Ingestion: Clean the mouth with water and seek immediate medical attention.[1] Do not induce vomiting.[4]

Quantitative Data Summary

| Parameter | Value | Source |

| CAS Number | 4039-82-1 | [1][6] |

| Molecular Formula | C₁₀H₁₀O | [6] |

| Molecular Weight | 146.19 g/mol | [6] |

| Appearance | Yellow Oil / Clear colorless to light yellow liquid | [6][8] |

| Boiling Point | 101°C @ 18 mmHg | [7] |

| Density | 1.011 g/cm³ | [7] |

| Refractive Index | 1.5180 to 1.5220 (20°C, 589 nm) | [8] |

| Storage Temperature | -20°C | [6] |

| Solubility | Soluble in Chloroform | [6][7] |

Experimental Protocols

While specific experimental protocols for the use of this compound are application-dependent, the general safety and handling procedures outlined in this guide should be integrated into any experimental design. For instance, a protocol for a reaction using this ether would start with detailing the required PPE, ensuring the reaction is set up in a fume hood, and outlining the specific steps for weighing and transferring the liquid, always minimizing the risk of spills and vapor release. Quenching procedures should also be designed to handle any reactive byproducts safely.

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. axispharm.com [axispharm.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. usbio.net [usbio.net]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

Application Notes and Protocols: Benzyl Propargyl Ether as a Click Chemistry Handle

For Researchers, Scientists, and Drug Development Professionals

Introduction